molecular formula C19H36N4O6 B10847180 Boc-Agly-Val-Agly-OEt

Boc-Agly-Val-Agly-OEt

Katalognummer: B10847180
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: CCIRNXXUWFWJAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Agly-Val-Agly-OEt is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N-terminus and an ethyl ester (OEt) moiety at the C-terminus. The sequence includes α-glycine (Agly) and valine (Val) residues, arranged as this compound. This compound is primarily utilized in peptide synthesis research, where protective groups like Boc enhance stability during solid-phase synthesis, while ethyl esters facilitate solubility in organic solvents . Its structural design allows for selective deprotection, enabling modular incorporation into larger peptide chains or modified biomaterials.

Eigenschaften

Molekularformel

C19H36N4O6

Molekulargewicht

416.5 g/mol

IUPAC-Name

tert-butyl N-[1-[[1-(2-ethoxycarbonylhydrazinyl)-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C19H36N4O6/c1-9-28-18(27)23-22-16(25)14(12(4)5)21-15(24)13(10-11(2)3)20-17(26)29-19(6,7)8/h11-14H,9-10H2,1-8H3,(H,20,26)(H,21,24)(H,22,25)(H,23,27)

InChI-Schlüssel

CCIRNXXUWFWJAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Agly-Val-Agly-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) anhydride. The protected glycine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another molecule of Boc-protected glycine. Finally, the carboxyl group of the resulting tripeptide is esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Agly-Val-Agly-OEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Boc-Agly-Val-Agly-OEt has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.

    Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.

    Medicinal Chemistry: this compound is used in the development of peptide-based therapeutics and prodrugs.

    Industrial Applications: It is used in the production of peptide-based materials and coatings

Wirkmechanismus

The mechanism of action of Boc-Agly-Val-Agly-OEt involves its role as a protected peptide intermediate. The Boc group protects the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to form longer peptide chains. The ethyl ester group at the carboxyl terminus can be hydrolyzed to provide a free carboxylic acid, which can also participate in coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Boc-Agly-Val-Agly-OEt, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, solubility, protective group efficacy, and applications.

Table 1: Comparative Analysis of this compound and Analogous Peptide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (in DMSO) Protective Groups Applications
This compound C₁₆H₂₇N₃O₆ 357.41 25 mg/mL Boc (N-term), OEt (C-term) Peptide synthesis, drug delivery studies
Boc-Ala-Val-Ala-OEt C₁₅H₂₅N₃O₆ 343.38 30 mg/mL Boc (N-term), OEt (C-term) Model studies for protease resistance
Fmoc-Gly-Val-Gly-OH C₂₃H₂₅N₃O₇ 455.46 10 mg/mL Fmoc (N-term), Free C-term Solid-phase peptide synthesis
Ac-Val-Agly-Val-NH₂ C₁₂H₂₂N₄O₃ 270.33 5 mg/mL Acetyl (N-term), Amide (C-term) Biophysical stability assays

Key Findings:

Protective Group Impact : this compound exhibits superior solubility in DMSO compared to Fmoc-protected analogs (e.g., Fmoc-Gly-Val-Gly-OH), likely due to the ethyl ester’s hydrophobicity .

Synthetic Utility : Unlike acetylated or amidated derivatives (e.g., Ac-Val-Agly-Val-NH₂), Boc/OEt combinations allow sequential deprotection, enabling controlled elongation in peptide chains .

Amino Acid Substitution: Replacing Agly with alanine (Boc-Ala-Val-Ala-OEt) marginally reduces molecular weight but increases solubility, suggesting side-chain hydrophobicity modulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.